![molecular formula C14H10ClFN2O2S2 B2880967 3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-39-3](/img/structure/B2880967.png)
3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
The compound “3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to a class of compounds known as 1,2,4-thiadiazine 1,1-dioxides . These compounds are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers . Compounds of this group are inhibitors of some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . They also constitute an important class of cyclic sulfonamides with broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazine 1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines were isolated as the intermediates in the reaction with 2-chlorobenzenesulfonamide. Those intermediates were successfully cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-thiadiazine 1,1-dioxides typically involve the formation of the thiadiazine ring through cyclization . The reaction with 2-chlorobenzenesulfonamide forms substituted amidines, which are then cyclized to form the thiadiazine ring .Scientific Research Applications
Anticancer Agents
The benzothiadiazine 1,1-dioxide scaffold has been investigated for its potential as an anticancer agent. Researchers have synthesized novel derivatives of this compound and evaluated their inhibitory activity against specific kinases. For instance, a study by Gong et al. focused on designing 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as PI3Kδ inhibitors . These compounds showed promising selectivity and potency against PI3Kδ, a kinase involved in cancer cell survival and proliferation.
Antitubercular Agents
The synthesis of 1,2,4-thiadiazine 1,1-dioxides with different heterocyclic systems at the C-3 position has been explored. These compounds were screened for their antitubercular activity in vitro . Investigating the potential of benzothiadiazine derivatives as antitubercular agents could provide valuable insights for combating tuberculosis.
Antioxidant Properties
Heterocycles, including benzothiadiazine derivatives, often exhibit antioxidant activity. Although specific studies on the antioxidant potential of this compound are limited, its structural features suggest that it may possess antioxidant properties . Further research is needed to validate this aspect.
Drug Discovery and Structural Diversity
The benzothiadiazine 1,1-dioxide scaffold combines features from both phthalazinone compounds (used in marketed drugs) and 1,2,3-benzothiadiazines. These hybrid structures have been studied since the 1960s, emphasizing their potential for drug discovery . Researchers continue to explore their diverse chemical space for novel therapeutic agents.
Future Directions
The future directions for research on 1,2,4-thiadiazine 1,1-dioxides could involve further exploration of their biological activities . For example, their potential as anticancer and antitubercular agents could be investigated . Additionally, the development of new synthetic methods to produce these compounds could be another area of future research .
properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-10-3-1-2-9(6-10)8-21-14-17-12-5-4-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJGTSCFCWLKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
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